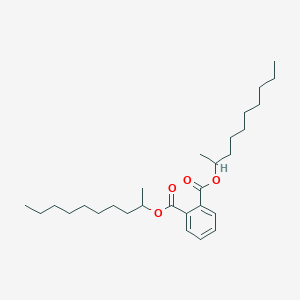
3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- is a complex organic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the m-ethoxyphenyl, 2-morpholinoethyl, and phenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are necessary to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-piperidinoethyl)-4-phenyl-
- 3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-pyrrolidinoethyl)-4-phenyl-
Uniqueness
Compared to similar compounds, 3(2H)-Pyridazinone, 6-(m-ethoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- may exhibit unique properties due to the presence of the morpholinoethyl group, which can influence its solubility, stability, and biological activity. The specific arrangement of functional groups can also affect its reactivity and interaction with molecular targets.
Properties
CAS No. |
23348-37-0 |
|---|---|
Molecular Formula |
C24H27N3O3 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-(3-ethoxyphenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H27N3O3/c1-2-30-21-10-6-9-20(17-21)23-18-22(19-7-4-3-5-8-19)24(28)27(25-23)12-11-26-13-15-29-16-14-26/h3-10,17-18H,2,11-16H2,1H3 |
InChI Key |
WHCSGLPWXUDFOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN(C(=O)C(=C2)C3=CC=CC=C3)CCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


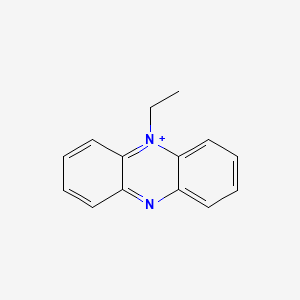

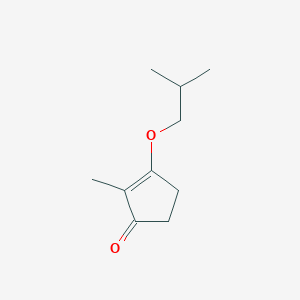
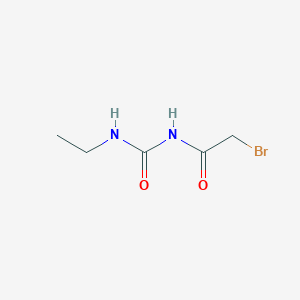

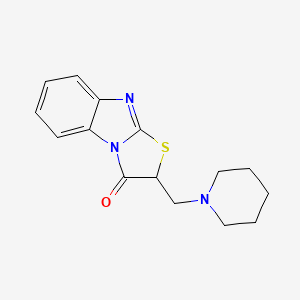
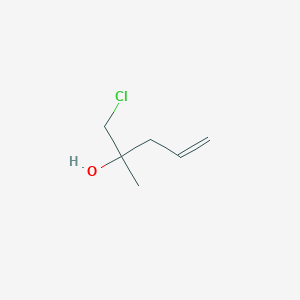
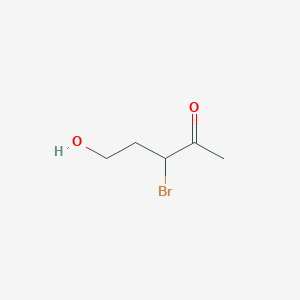
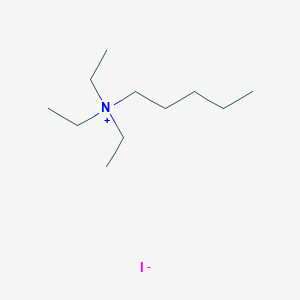

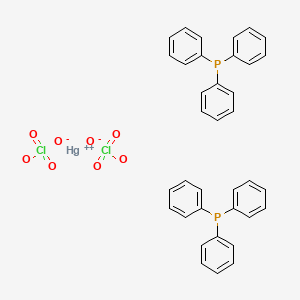
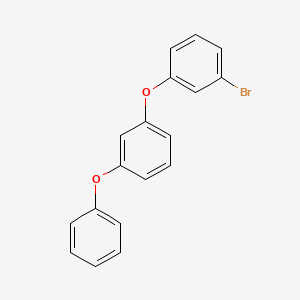
![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
